molecular formula C9H9N3O B8782690 1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one

1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one

Cat. No.: B8782690
M. Wt: 175.19 g/mol
InChI Key: RABKVTYWFCXGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific structure of this compound includes a methyl group at the 5-position of the pyrazole ring and an ethanone group at the 3-position of the pyridine ring.

Preparation Methods

The synthesis of 1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction proceeds through a cyclization mechanism, forming the desired pyrazolopyridine structure . Industrial production methods often involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. For instance, a solvent mixture of ethanol and dimethylformamide (1:1) has been found to be effective in dissolving reactants and facilitating the reaction .

Chemical Reactions Analysis

1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as Ras/Erk and PI3K/Akt, which are crucial for cell survival and growth .

Comparison with Similar Compounds

1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for drug development and material science applications.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-5-3-7-8(4-10-5)11-12-9(7)6(2)13/h3-4H,1-2H3,(H,11,12)

InChI Key

RABKVTYWFCXGKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)NN=C2C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine (2.13 g, 10.04 mmol), tri-butyl(1-ethoxyvinyl)tin (6.78 mL, 20.09 mmol) and PdCl2(PPh3)2 (0.705 mg, 1 mmol) in DMF (12.6 mL) was heated at 80° C. overnight under argon atmosphere. Then concentrated under reduced pressure and diluted with EtOAc. HCl (2N) was added, the layers were separated and the aqueous layer was basified by addition of NaHCO3 (1N in water) and extracted with EtOAc (3×). The combined organic extracts were dried (Na2SO4), filtered and concentrated. The yellow oil thus obtained was used without further purification in the next step. TLC, Rf (c-hexane/EtOAC 1:1)=0.05; MS (UPLC/MS): 176 [M+H]+, 174 [M−H]−.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
6.78 mL
Type
reactant
Reaction Step One
Name
Quantity
12.6 mL
Type
solvent
Reaction Step One
Quantity
0.705 mg
Type
catalyst
Reaction Step One

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